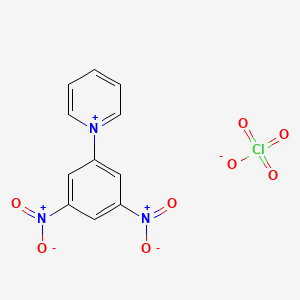
3,5-Diamino-4-nitro-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diamino-4-nitro-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione is a heterocyclic compound containing nitrogen, sulfur, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diamino-4-nitro-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione typically involves the reaction of appropriate precursors under controlled conditions. One possible synthetic route could involve the cyclization of a precursor containing amino and nitro groups with a sulfur-containing reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3,5-Diamino-4-nitro-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted thiadiazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 3,5-Diamino-4-nitro-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and amino groups could play a role in binding to these targets and exerting their effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Diamino-4-nitro-1,2,6-thiadiazine-1,1-dioxide
- 3,5-Diamino-4-nitro-1,2,6-thiadiazine-1,1(2H)-dione
Uniqueness
3,5-Diamino-4-nitro-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione is unique due to the presence of the lambda6 sulfur atom, which can impart different chemical and physical properties compared to similar compounds
Properties
CAS No. |
63479-72-1 |
|---|---|
Molecular Formula |
C3H5N5O4S |
Molecular Weight |
207.17 g/mol |
IUPAC Name |
4-nitro-1,1-dioxo-2H-1,2,6-thiadiazine-3,5-diamine |
InChI |
InChI=1S/C3H5N5O4S/c4-2-1(8(9)10)3(5)7-13(11,12)6-2/h6H,4H2,(H2,5,7) |
InChI Key |
ZFHLWATWLXGAQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NS(=O)(=O)N=C1N)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


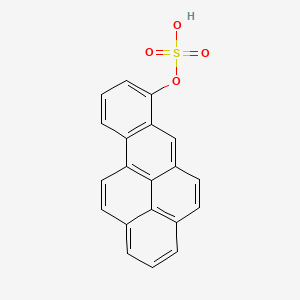
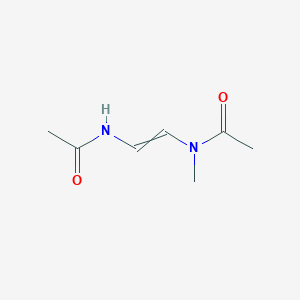
![Phosphoric acid, [2-(2-chloroethoxy)-5-(hydroxymethyl)-2-oxido-1,3,2-dioxaphosphorinan-5-yl]methyl bis(2-chloroethyl) ester](/img/structure/B14501920.png)
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(5,5-dichloropenta-2,4-dien-1-one)](/img/structure/B14501935.png)
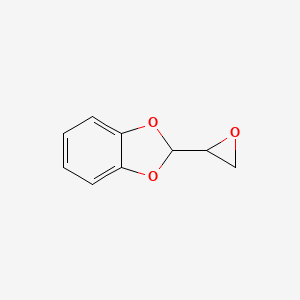
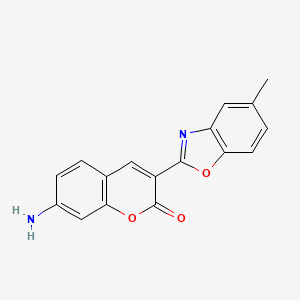

![1,2-Dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14501970.png)
![1-{3-[5-Methyl-2-(propan-2-yl)phenoxy]-3-phenylpropyl}piperidine](/img/structure/B14501977.png)

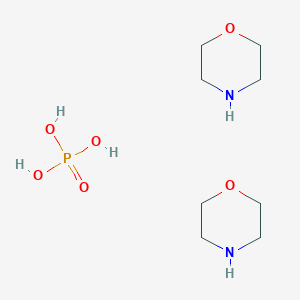
![4-[(E)-2-(13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaen-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14501991.png)
![(1R,8S)-bicyclo[6.1.0]nona-3,5-diene](/img/structure/B14501999.png)
